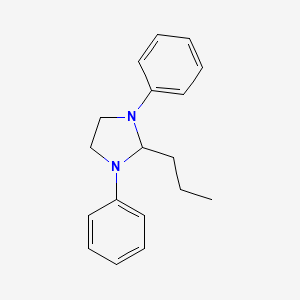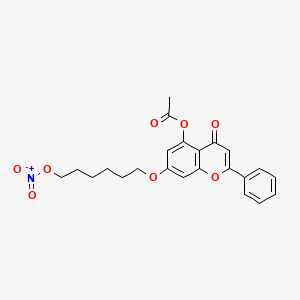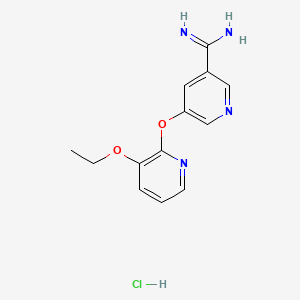![molecular formula C16H12Cl2N2O4S B13941954 4-Chloro-3-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid CAS No. 531543-15-4](/img/structure/B13941954.png)
4-Chloro-3-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid is a chemical compound with the molecular formula C16H12Cl2N2O4S. It is known for its role as a potent and selective inhibitor of the transient receptor potential melastatin member 4 (TRPM4) channel . This compound has shown significant neuroprotective activity against glutamate-induced neurodegeneration .
Preparation Methods
The synthesis of 4-Chloro-3-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid involves several steps. One common synthetic route includes the reaction of 4-chlorobenzoic acid with 2-chlorophenoxyacetyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with thiourea to yield the final product . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Chloro-3-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-3-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound is utilized in cell biology research to investigate the role of TRPM4 channels in cellular processes.
Medicine: Due to its neuroprotective properties, it is studied for potential therapeutic applications in neurodegenerative diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action of 4-Chloro-3-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid involves the inhibition of the TRPM4 channel. By blocking this channel, the compound prevents the influx of calcium ions into cells, thereby protecting against calcium-induced cellular damage. This mechanism is particularly relevant in the context of neuroprotection, where excessive calcium influx can lead to neuronal cell death .
Comparison with Similar Compounds
4-Chloro-3-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid can be compared with other TRPM4 inhibitors and related compounds:
4-(4-chlorophenoxy)benzoic acid: This compound shares structural similarities but lacks the carbamothioyl group, which may affect its potency and selectivity.
2-Amino-4-chlorobenzoic acid: Another structurally related compound, but with different functional groups that alter its chemical properties and biological activity.
The unique combination of functional groups in this compound contributes to its specificity and effectiveness as a TRPM4 inhibitor, distinguishing it from other similar compounds .
Properties
CAS No. |
531543-15-4 |
|---|---|
Molecular Formula |
C16H12Cl2N2O4S |
Molecular Weight |
399.2 g/mol |
IUPAC Name |
4-chloro-3-[[2-(2-chlorophenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12Cl2N2O4S/c17-10-6-5-9(15(22)23)7-12(10)19-16(25)20-14(21)8-24-13-4-2-1-3-11(13)18/h1-7H,8H2,(H,22,23)(H2,19,20,21,25) |
InChI Key |
MHBNGRDGJXRUFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13941875.png)


![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy-](/img/structure/B13941889.png)










